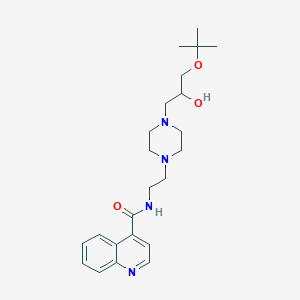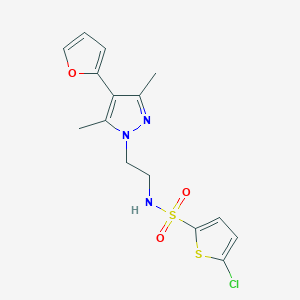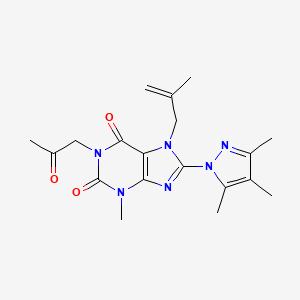
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is a molecule with potential applications in medicinal chemistry
作用機序
Target of Action
The primary target of this compound is the Fibroblast Activation Protein (FAP) . FAP is a proline selective serine protease that is overexpressed in tumor stroma and in lesions of many other diseases that are characterized by tissue remodeling .
Mode of Action
The compound acts as a potent FAP-inhibitor, with low nanomolar FAP-affinity and high selectivity toward related enzymes such as prolyl oligopeptidase (PREP) and the dipeptidyl-peptidases (DPPs): DPP4, DPP8/9, and DPP2 . It inhibits the enzymatic activity of FAP, thereby disrupting the biochemical processes that rely on FAP.
Biochemical Pathways
The inhibition of FAP affects the biochemical pathways involved in tissue remodeling. This can have downstream effects on the growth and proliferation of tumor cells, as FAP is often overexpressed in the stroma of various types of tumors .
Result of Action
The inhibition of FAP by this compound can potentially disrupt the growth and proliferation of tumor cells, given the role of FAP in tumor stroma . This could lead to a reduction in tumor size and potentially improve patient outcomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide typically involves a multi-step process. One possible route starts with the preparation of the quinoline-4-carboxylic acid derivative, followed by its coupling with the piperazine derivative. The tert-butoxy protecting group is introduced to the hydroxyl group to prevent unwanted reactions during the synthesis. Reaction conditions such as solvent choice, temperature, and pH are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using batch reactors. The use of automated systems and continuous flow reactors could improve efficiency and scalability. Optimizing reaction parameters and purification processes ensures consistency in quality and yield.
化学反応の分析
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide can undergo various types of reactions:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminium hydride or borane.
Substitution Conditions: : Acidic or basic environments, often using solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted piperazine compounds.
科学的研究の応用
Chemistry
In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is studied for its unique structure and reactivity. It serves as a model compound in understanding the behavior of carboxamides and piperazine-containing molecules.
Biology and Medicine
Biologically, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development. It could be explored for its potential therapeutic effects in treating diseases like cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
類似化合物との比較
Compared to other carboxamides and piperazine-containing compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is unique in its combination of functional groups. Similar compounds include:
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
N-(2-(4-(3-(methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
These compounds share structural similarities but differ in the substituents on the piperazine ring or the protecting groups used. The unique structure of this compound might confer distinct biological activities and chemical reactivity, setting it apart from its analogs.
特性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCSTWGWZVLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2747296.png)
![methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate](/img/structure/B2747299.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)



![1-(4-bromophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2747310.png)

![1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea](/img/structure/B2747315.png)

